Camoensine
Description
Contextualization of the Quinolizidine (B1214090) Alkaloid Class
Quinolizidine alkaloids (QAs) are a class of nitrogenous heterocycles featuring a 1-azabicyclo[4.4.0]decane moiety as their core structure. nih.govrsc.org These compounds are specialized metabolites primarily biosynthesized from the amino acid L-lysine. nih.govrsc.org QAs are particularly abundant in the plant family Fabaceae (Leguminosae), especially within the genus Lupinus, leading to them sometimes being referred to as "lupin alkaloids." rsc.orgwikipedia.org Over 200 quinolizidine alkaloids are known, classified into several structural types, including the lupinine, sparteine, α-pyridone, matrine, ormosanin, and camoensine types. wikipedia.org
Structural Classification of this compound within Alkaloid Subgroups
This compound is classified within the quinolizidine alkaloids, specifically belonging to the less common "this compound type." wikipedia.org It is also described as a member of the indolizines, an organic heterotetracyclic compound and a bridged compound. nih.gov While quinolizidine alkaloids typically arise from the condensation of two or three lysine (B10760008) units, resulting in bicyclic, tricyclic, or tetracyclic structures composed of fused six-membered rings, the quinolizidine-indolizidine alkaloids like this compound are characterized by an inner bispidine system fused with a 2-pyridone and a pyrrolidine (B122466) ring. uni-bayreuth.deresearchgate.netresearchgate.net This smaller pyrrolidine ring (a five-membered ring containing nitrogen) is hypothesized to result from the incorporation of L-ornithine (a C4N source) instead of L-lysine during biosynthesis. uni-bayreuth.de
This compound has a molecular formula of C₁₄H₁₈N₂O and a molecular weight of 230.31 g/mol . nih.gov Its structure includes a delta-lactam group. nih.gov
Historical Perspective on this compound Research
The study of this compound is intertwined with the investigation of alkaloids found in certain plant species, particularly those within the Fabaceae family. This compound was first extracted from Camoensia maxima and Camoensia brevicalyx, and later also found in Daphniphyllum oldhamii. uni-bayreuth.de It has also been detected in other plants such as Leontice ewersmannii, Leontice leontopetalum, Orphanodendron bernalii, Orphanodendron grandiflorum, and various Melolobium species. uni-bayreuth.denih.govresearcher.liferesearchgate.netresearchgate.netresearchgate.nettandfonline.comfigshare.com
Research into this compound and related alkaloids like leontidine has included efforts towards their synthesis. Diastereodivergent synthetic routes have been developed to access the quinolizidine-indolizidine alkaloids of the leontidine/camoensine family, often starting from more abundant alkaloids like cytisine (B100878). uni-bayreuth.deresearchgate.netresearchgate.netresearchgate.netresearchgate.net These synthetic studies have contributed to understanding the structural relationships and potential biosynthesis pathways of these complex molecules. Research continues to identify this compound in various natural sources and investigate its chemical properties. nih.govnih.govresearcher.liferesearchgate.nettandfonline.comfigshare.com
Table 1: Chemical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Formula | C₁₄H₁₈N₂O | - | PubChem nih.gov |
| Molecular Weight | 230.31 | g/mol | PubChem nih.gov |
| Exact Mass | 230.141913202 | Da | PubChem nih.gov |
| XLogP3 | 1.2 | - | PubChem nih.gov |
| Monoisotopic Mass | 230.141913202 | Da | PubChem nih.gov |
Table 2: Natural Sources Where this compound Has Been Reported
| Plant Species | Reference |
| Camoensia maxima | uni-bayreuth.de |
| Camoensia brevicalyx | uni-bayreuth.de |
| Daphniphyllum oldhamii | uni-bayreuth.de |
| Leontice ewersmannii | uni-bayreuth.denih.govresearcher.liferesearchgate.netresearchgate.nettandfonline.comfigshare.com |
| Leontice leontopetalum | uni-bayreuth.de |
| Orphanodendron bernalii | uni-bayreuth.deresearchgate.net |
| Orphanodendron grandiflorum | uni-bayreuth.deresearchgate.net |
| Melolobium species | uni-bayreuth.deaosis.co.za |
Structure
2D Structure
3D Structure
Properties
CAS No. |
58845-83-3 |
|---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
(1R,9S,10R)-7,14-diazatetracyclo[7.6.1.02,7.010,14]hexadeca-2,4-dien-6-one |
InChI |
InChI=1S/C14H18N2O/c17-14-5-1-3-13-10-7-11(9-16(13)14)12-4-2-6-15(12)8-10/h1,3,5,10-12H,2,4,6-9H2/t10-,11+,12-/m1/s1 |
InChI Key |
BQLVLWNCTINETI-GRYCIOLGSA-N |
SMILES |
C1CC2C3CC(CN2C1)C4=CC=CC(=O)N4C3 |
Isomeric SMILES |
C1C[C@@H]2[C@H]3C[C@H](CN2C1)C4=CC=CC(=O)N4C3 |
Canonical SMILES |
C1CC2C3CC(CN2C1)C4=CC=CC(=O)N4C3 |
Origin of Product |
United States |
Natural Occurrence and Phytochemical Investigations of Camoensine
Plant Sources and Geographic Distribution of Camoensine-Producing Species
This compound has been identified in a variety of plant species, primarily within the Fabaceae family, but also in other plant families. nih.gov
Fabaceae Genera: Camoensia and Melolobium
Species within the Fabaceae family, particularly the genera Camoensia and Melolobium, are known sources of quinolizidine (B1214090) alkaloids, a class that includes this compound. researchgate.netwikipedia.orgwikipedia.org
Camoensia : The genus Camoensia consists of two species of lianas native to the Gulf of Guinea region in Africa. wikipedia.org Camoensia maxima and Camoensia brevicalyx have been reported to contain this compound. cdnsciencepub.com Camoensia brevicalyx is found in the wet forests of southeastern Nigeria, extending to Zaïre and Angola. jstor.org Alkaloids are present in abundance in the roots of Camoensia brevicalyx, with concentrations exceeding 1%. jstor.org Camoensia scandens, also known as Camoensia, is a twining ornamental vine native to the Gulf of Guinea region in Africa. shrubz.us Species of Camoensia are known to produce quinolizidine alkaloids. wikipedia.org
Melolobium : The genus Melolobium is native to Southern Africa. kew.org Studies on 12 species of Melolobium have characterized their major alkaloids, with variable quantities of this compound present in nearly all extracts. researchgate.netresearchgate.net The combination of thermopsine, leontidine, and this compound may be a unique chemotaxonomic characteristic for Melolobium within the tribe Crotalarieae. researchgate.net
Other Plant Families and Species: Daphniphyllum oldhamii, Leontice leontopetalum, Maackia amurensis, Leontice ewersmannii
This compound's presence is not restricted to the Fabaceae family. It has also been reported in species from other plant families.
Daphniphyllum oldhamii : this compound has been reported in Daphniphyllum oldhamii. nih.gov Daphniphyllum oldhamii is a species found in regions such as Hunan Province, China. nih.govresearchgate.net Studies on this plant have focused on the isolation of daphniphyllum alkaloids. nih.govresearchgate.netnih.govmdpi.comacs.org
Leontice leontopetalum : Leontice leontopetalum (Berberidaceae) is another plant source where this compound has been found. nih.gov This perennial herb is widely distributed in Jordan. tandfonline.com Phytochemical analysis of Leontice leontopetalum has revealed the presence of numerous quinolizidine alkaloids. purkh.comresearchgate.net
Maackia amurensis : Maackia amurensis (Fabaceae), a deciduous tree found in northeastern China, the southern part of the Russian Far East, and North Korea, has also been reported to contain this compound. wikipedia.orgtandfonline.com While Maackia amurensis is known for accumulating atypical alkaloids such as maackiamine and tashiromine, which are structurally related to lupin alkaloids but contain a pyrrolidine (B122466) ring or an indolizidine system, it also contains this compound. cdnsciencepub.com Tetrahydroleontidine and 11-epileontidane have been isolated from Maackia amurensis. wikipedia.orguni-bayreuth.de
Leontice ewersmannii : Leontice ewersmannii (Berberidaceae), a subspecies of Leontice leontopetalum, has been identified as a source of this compound. tandfonline.comnih.gov This plant is found in areas including South-East Turkey. acgpubs.org Phytochemical investigation of the aerial parts of Leontice ewersmannii has led to the isolation of various compounds, including this compound. tandfonline.comnih.gov The tubers of L. leontopetalum subsp. ewersmannii are used in Turkish traditional medicine. acgpubs.orgresearchgate.net
Here is a table summarizing the plant sources of this compound and their reported geographic distribution:
| Plant Species | Family | Geographic Distribution |
| Camoensia maxima | Fabaceae | Gulf of Guinea, Africa |
| Camoensia brevicalyx | Fabaceae | SE Nigeria, Zaïre, Angola (Gulf of Guinea, Africa) |
| Melolobium species | Fabaceae | Southern Africa |
| Daphniphyllum oldhamii | Daphniphyllaceae | China (e.g., Hunan Province) |
| Leontice leontopetalum | Berberidaceae | Jordan, Africa (Algeria, Egypt), Asia (Iran, Iraq, Jordan, Palestine, Lebanon, Syria, Turkey, Kazakhstan) researchgate.net |
| Maackia amurensis | Fabaceae | Northeastern China, Russian Far East (southern part), North Korea wikipedia.orgtandfonline.com |
| Leontice leontopetalum subsp. ewersmannii | Berberidaceae | Turkey (e.g., South-East Turkey), Kazakhstan researchgate.netacgpubs.org |
Isolation Methodologies from Natural Matrices
The isolation of natural products like this compound from plant matrices typically involves a series of steps, including extraction, fractionation, and chromatographic separation. rroij.com The specific methods employed can vary depending on the plant material and the target compound's properties. oleumdietetica.es
Extraction and Fractionation Techniques
Extraction is the initial step to separate desired compounds from the raw plant material. researchgate.net Common extraction procedures include maceration, percolation, digestion, and Soxhlet extraction, as well as modern techniques like ultrasound-assisted and microwave-assisted extraction. rroij.comoleumdietetica.es The choice of solvent is crucial and depends on the polarity of the target compounds and the plant matrix. oleumdietetica.es Solvents can range from polar (e.g., water, alcohols) to intermediate polar (e.g., acetone, dichloromethane) and nonpolar (e.g., n-hexane, chloroform). oleumdietetica.es
Following extraction, fractionation is often performed to reduce the complexity of the crude extract and enrich the target compounds. rroij.comnih.gov This can involve liquid-liquid partitioning, where the extract is partitioned between two immiscible solvents based on the differential solubility of the compounds. nih.gov Sequential extraction with solvents of increasing polarity is a common fractionation strategy. oleumdietetica.es For instance, an initial extraction might be followed by partitioning with solvents like n-hexane, chloroform, acetone, and n-butanol. researchgate.net
In one study involving Leontice leontopetalum subsp. ewersmannii, dried and powdered tubers were macerated with methanol (B129727) and water. acgpubs.org The resulting extracts were then subjected to further processing. acgpubs.org An alkaloidal extract was obtained by dissolving the crude extract in dilute acid, basifying the solution, and then extracting with chloroform. acgpubs.org
Chromatographic Separation Strategies
Chromatographic techniques are essential for the separation and purification of individual compounds from complex plant extracts or fractions. rroij.comoleumdietetica.es Various chromatographic methods are utilized, including thin-layer chromatography (TLC), column chromatography (CC), gas chromatography (GC), and high-performance liquid chromatography (HPLC). rroij.comoleumdietetica.esresearchgate.net The separation is based on the differential interaction of the compounds with a stationary phase and a mobile phase. researchgate.net
Column chromatography, often using stationary phases like silica (B1680970) gel or aluminum oxide, is a common technique for fractionating extracts. acgpubs.orgresearchgate.net Elution is typically performed using a gradient of solvents with increasing polarity to separate compounds based on their adsorption characteristics. acgpubs.org For example, an alkaloidal extract from Leontice leontopetalum subsp. ewersmannii was fractionated on an aluminum oxide column eluted with petroleum ether, dichloromethane, and methanol. acgpubs.org
Further purification of isolated fractions can be achieved using preparative chromatographic techniques, such as preparative HPLC or preparative TLC. researchgate.netnih.gov These methods allow for the separation of compounds on a larger scale to obtain sufficient quantities for structural elucidation and further studies. chromatographyonline.com The choice of chromatographic method and conditions depends on the properties of the target alkaloid, such as its polarity and stability. nih.govchromatographyonline.com
Detailed research findings on the isolation of specific alkaloids, including this compound, often involve spectroscopic methods such as 1D and 2D NMR, HR-ESI-MS, and GC-MS for structural determination. tandfonline.comtandfonline.comnih.govnih.gov
Here is an interactive table summarizing general extraction and separation techniques used in natural product isolation:
Table 1: General Natural Product Isolation Techniques
Biosynthetic Pathways and Precursors of Camoensine
General Quinolizidine (B1214090) Alkaloid Biosynthesis from L-Lysine
Quinolizidine alkaloids are derived from the amino acid L-lysine. researchgate.netmdpi.comnih.govrsc.orgfrontiersin.orgnih.govnih.gov The biosynthesis of these alkaloids typically takes place in the chloroplasts of plant leaves. mdpi.comnih.gov Following synthesis, they are transported to other parts of the plant, such as seeds and epidermal tissues, for storage. mdpi.comnih.gov
Cadaverine (B124047) as a Key Biosynthetic Intermediate
A crucial initial step in the biosynthesis of quinolizidine alkaloids is the decarboxylation of L-lysine to form cadaverine. researchgate.netmdpi.comnih.govrsc.orgfrontiersin.orgnih.govnih.gov This reaction involves the removal of a carboxyl group from L-lysine. researchgate.netrsc.orgnih.gov Cadaverine is a diamine and serves as a key intermediate in the pathway. nih.govrsc.orgnih.gov Tracer experiments using labeled cadaverine have provided evidence for its incorporation into tetracyclic quinolizidine alkaloids. rsc.org These studies indicate that both nitrogen atoms in the tetracyclic quinolizidine alkaloids originate from L-lysine via cadaverine. rsc.org
Enzymatic Transformations in the Camoensine Pathway
The conversion of L-lysine to cadaverine is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC). researchgate.netmdpi.comnih.govfrontiersin.orgnih.govnih.gov This enzyme is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. nih.gov Following the formation of cadaverine, it undergoes oxidative deamination, potentially catalyzed by a copper amine oxidase (CAO) or amino transferase, to yield 5-aminopentanal (B1222117). mdpi.comnih.govnih.gov 5-aminopentanal can then spontaneously cyclize to form Δ¹-piperideine. mdpi.comresearchgate.net Δ¹-piperideine is considered a universal intermediate for the production of various lysine-derived alkaloids. mdpi.comnih.gov While LDC and CAO are identified as key enzymes in the early steps of quinolizidine alkaloid biosynthesis, the complete set of enzymes involved in the specific pathway leading to this compound is not fully elucidated. nih.gov Further enzymatic transformations, including cyclization and modifications, lead to the diverse structures of quinolizidine alkaloids. researchgate.netfrontiersin.org
Relationship to Cytisine (B100878) Biosynthesis
This compound and Cytisine are structurally related alkaloids. uni-bayreuth.deresearchgate.net Cytisine is a tricyclic quinolizidine alkaloid, while this compound is a quinolizidine-indolizidine alkaloid with a more complex tetracyclic structure. uni-bayreuth.denih.govnih.gov Research indicates a close relationship between their biosynthetic pathways. Notably, this compound and its related compound camoensidine have been synthesized in laboratory settings starting from Cytisine. uni-bayreuth.deresearchgate.netcdnsciencepub.comcdnsciencepub.comresearchgate.net This synthetic relationship suggests a potential biosynthetic link in plants, where Cytisine or a closely related intermediate could serve as a precursor for the formation of the more complex this compound structure through additional cyclization and modification steps. The synthesis involves reactions such as oxidation of Cytisine to 11-oxocytisine, followed by reactions like Grignard addition and cyclization. uni-bayreuth.deresearchgate.net
Total Synthesis and Synthetic Methodologies of Camoensine
Semisynthetic Approaches from Natural Precursors (e.g., Cytisine)
Cytisine (B100878), a readily available alkaloid found in several plant genera of the Fabaceae family, serves as a common starting material for the semisynthesis of camoensine. uni-bayreuth.denih.govwikipedia.org A key strategy involves the conversion of cytisine into an oxidized derivative, which then undergoes further transformations to build the this compound skeleton. uni-bayreuth.de For instance, cytisine can be converted into the key intermediate N-Boc-11-oxocytisine through oxidation and protection steps. uni-bayreuth.de Another approach involves the reaction of 11,12-dehydrocytisine with Grignard reagents. cdnsciencepub.comcdnsciencepub.com
Diastereoselective and Diastereodivergent Synthetic Strategies
Diastereoselective and diastereodivergent strategies have been employed to control the stereochemistry during the construction of the tetracyclic framework of this compound. uni-bayreuth.dex-mol.com These approaches aim to selectively form specific stereoisomers or to access different diastereomers from a common intermediate by altering reaction conditions or reagent order. uni-bayreuth.de
Key Intermediate Transformations (e.g., N-Boc-11-oxocytisine)
N-Boc-11-oxocytisine has been identified as a crucial intermediate in the synthesis of both leontidine and this compound. uni-bayreuth.de This intermediate can be accessed from cytisine through a sequence involving iodine oxidation and N-Boc protection. uni-bayreuth.de Transformations of N-Boc-11-oxocytisine, such as reduction and subsequent reactions, are central to the diastereodivergent synthesis of the this compound family of alkaloids. uni-bayreuth.de
Regioselective and Stereoselective Reaction Pathways
Achieving regioselectivity and stereoselectivity is critical in the synthesis of complex alkaloids like this compound. Synthetic routes are designed to ensure that reactions occur at specific positions on the molecule and with control over the resulting stereocenters. For example, the attack of Grignard reagents on 11,12-dehydrocytisine has been shown to occur on the α-face, leading to specific stereoisomers. cdnsciencepub.comcdnsciencepub.com The order of reaction steps, such as reduction and cyclization, can also influence the final diastereomer obtained, allowing for diastereodivergent synthesis. uni-bayreuth.de
Diverse Synthetic Route Chemistries
Various chemical reactions are utilized in the synthetic routes to this compound, with Grignard reactions and Paal-Knorr type cyclizations being prominent examples. uni-bayreuth.de
Grignard Reaction Applications
Grignard reactions play a significant role in the synthesis of this compound, particularly in approaches starting from cytisine derivatives. uni-bayreuth.decdnsciencepub.comcdnsciencepub.com The reaction of Grignard reagents, such as methyl-, allyl-, and 3,3-dimethoxypropyl magnesium bromides, with 11,12-dehydrocytisine has been demonstrated to yield 11α-alkylcytisines, which are intermediates in the synthesis of this compound. cdnsciencepub.comcdnsciencepub.com This nucleophilic addition to an imine or iminium species is a key step in introducing a carbon chain that will form part of the final tetracyclic structure. uni-bayreuth.deorganicchemistrytutor.com
Oxidative Strategies (e.g., Iodine Oxidation)
Oxidative strategies play a crucial role in the synthesis of key intermediates for this compound. A notable example is the iodine-mediated oxidation of cytisine (PubChem CID: 3) to produce N-Boc-11-oxocytisine uni-bayreuth.deresearchgate.net. This intermediate serves as a common precursor in diastereodivergent routes towards both the leontidine and this compound families of alkaloids uni-bayreuth.deresearchgate.net.
The use of molecular iodine in transition-metal-free amine oxidation for the formation of lactams is a relevant oxidative strategy, given the presence of a lactam moiety in the this compound structure researchgate.netacs.org. This method facilitates chemoselective and regioselective oxidation of C-H bonds adjacent to cyclic amines under mild conditions researchgate.netacs.org.
Reduction and Hydroboration Techniques
Reduction and hydroboration techniques are integral to establishing the required functional groups and stereochemistry in this compound synthesis. In one synthetic approach to the this compound family, a reduction step is employed after the formation of the N-Boc-11-oxocytisine intermediate uni-bayreuth.deresearchgate.net.
A particularly efficient two-step sequence involves the hydroboration of a suitable olefinic precursor with 9-BBN, followed by oxidation uni-bayreuth.deresearchgate.net. This hydroboration-oxidation reaction is a well-established method for the anti-Markovnikov hydration of alkenes, resulting in the formation of a primary alcohol masterorganicchemistry.comnumberanalytics.com. In the context of this compound synthesis, this sequence afforded a terminal alcohol intermediate uni-bayreuth.deresearchgate.net. Subsequent functional group transformations, including hydroxy/bromide exchange under Appel conditions and in-situ ring closure via HBr elimination, provided this compound in a good yield of 68% over these two steps uni-bayreuth.deresearchgate.net.
Hydroboration typically involves the syn addition of a B-H bond across a double bond, and the subsequent oxidation step with reagents like hydrogen peroxide usually occurs with retention of stereochemistry masterorganicchemistry.comnumberanalytics.com. This stereochemical control is crucial for synthesizing complex molecules like this compound with defined absolute and relative configurations.
Challenges and Advancements in Synthetic Yield and Efficiency
The diastereodivergent synthesis starting from commercially available cytisine represents a significant advancement, allowing access to both the leontidine and this compound families from a single starting material uni-bayreuth.deresearchgate.net. The optimization of key steps, such as the iodine oxidation of cytisine and the hydroboration-oxidation sequence, has contributed to improved yields for these transformations uni-bayreuth.deresearchgate.net.
Future advancements in this compound synthesis may involve exploring alternative oxidative and reductive methodologies, developing more concise synthetic routes, and utilizing catalytic methods to enhance efficiency and reduce waste.
Data Table: Key Synthetic Steps and Yields
| Transformation | Reagents and Conditions | Product | Yield | Source |
| Cytisine to N-Boc-11-oxocytisine | I₂, THF/sat. NaHCO₃, 70°C, followed by Boc protection | N-Boc-11-oxocytisine | 50% | researchgate.net |
| Olefinic precursor to Alcohol intermediate | 9-BBN, followed by oxidation | Alcohol intermediate | 68%* | uni-bayreuth.deresearchgate.net |
*Yield reported for the two-step sequence from the olefinic precursor to this compound, including hydroboration, oxidation to alcohol, and subsequent transformations.
Structural Elucidation and Advanced Analytical Characterization of Camoensine
Spectroscopic Analysis for Structure Confirmation
Spectroscopic methods are paramount in elucidating the molecular structure of compounds like Camoensine. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its chemical framework can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides information about the chemical environment of individual protons and carbons, respectively.
In the case of this compound, ¹H NMR spectra reveal the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. The chemical shifts (δ) indicate the level of shielding for each proton, while the coupling constants (J) provide insight into the dihedral angles between adjacent protons, helping to define the molecule's conformation.
¹³C NMR spectroscopy complements this by showing the number of unique carbon atoms and their chemical nature (e.g., C=O, C=C, C-N). While specific, fully assigned NMR data for this compound is not extensively tabulated in publicly available literature, its structural confirmation relies on comparison with spectra of related known compounds and synthetic intermediates. For instance, the ¹³C NMR spectrum of synthetic (-)-camoensine was found to be identical to that of the natural product, confirming its carbon skeleton.
Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are essential for assembling the complete molecular structure by establishing connectivity.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton networks within the molecule's spin systems.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the signals of directly attached carbon atoms, providing definitive C-H bond linkages.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is crucial for connecting different spin systems and identifying quaternary carbons.
Through the combined application of these 1D and 2D NMR experiments, the planar structure and relative stereochemistry of this compound can be meticulously pieced together.
Table 1: Expected NMR Data for this compound Structural Confirmation
| Technique | Information Provided |
|---|---|
| ¹H NMR | Chemical shift (δ), multiplicity, and coupling constants (J) for each proton. |
| ¹³C NMR | Chemical shift (δ) for each unique carbon atom. |
| COSY | Reveals ¹H-¹H spin-spin coupling networks. |
| HSQC | Correlates protons with their directly attached carbons (¹JCH). |
| HMBC | Shows long-range correlations between protons and carbons (²JCH, ³JCH). |
High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is a critical technique for determining the elemental composition of a molecule with high accuracy. ESI is a soft ionization method that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. HRMS analyzers can measure the mass-to-charge ratio (m/z) to several decimal places.
For this compound, this technique confirms its molecular formula, C₁₄H₁₈N₂O. The high mass accuracy of HR-ESI-MS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, providing an unambiguous determination of the molecular formula.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Molecular Formula | Ion | Calculated m/z |
|---|
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the identification of volatile and semi-volatile compounds in complex mixtures. In the context of alkaloid analysis, GC-MS can be used to identify known compounds by comparing their retention times and mass spectra to those of reference standards or library databases.
While specific GC-MS studies detailing the analysis of this compound are not prominent in the literature, the technique is generally applicable to alkaloids, sometimes requiring derivatization to increase their volatility. The resulting mass spectrum provides a molecular fingerprint, showing the molecular ion and characteristic fragmentation patterns that can aid in structural elucidation.
Optical Rotation and Chiral Analysis
Optical rotation is a key physical property of chiral molecules, which are molecules that are non-superimposable on their mirror images. A solution of a chiral compound rotates the plane of plane-polarized light. The direction and magnitude of this rotation are measured with a polarimeter. The specific rotation [α] is a standardized, characteristic property of a compound.
The naturally occurring form of this compound is levorotatory, meaning it rotates plane-polarized light to the left (counter-clockwise), and is therefore designated as (-)-Camoensine. The measurement of its specific rotation is a crucial step in its characterization. Synthetic (-)-Camoensine was confirmed to be identical to the natural alkaloid by comparison of their specific rotation values. The negative sign of the specific rotation confirms its levorotatory nature.
Table 3: Chiroptical Data for (-)-Camoensine
| Property | Value |
|---|---|
| Sign of Rotation | (-) Levorotatory |
Confirmation of Absolute Stereochemistry
While NMR and MS can define the connectivity and relative arrangement of atoms, the confirmation of a chiral molecule's absolute stereochemistry requires methods that can distinguish between enantiomers. The absolute configuration of (-)-Camoensine has been unequivocally established as (7R, 9R, 11R).
This determination was achieved through a chemical correlation strategy. (-)-Camoensine was synthesized from (-)-cytisine, a starting material with a known absolute configuration. By performing a series of chemical reactions that did not affect the stereocenters in a predictable way, the known stereochemistry of the starting material was transferred to the final product. This synthetic correlation provides definitive proof of the absolute stereochemistry of (-)-Camoensine.
Structure Activity Relationship Sar Investigations of Camoensine and Its Analogs
Methodological Frameworks for SAR Studies
SAR studies employ a variety of methodological frameworks to elucidate the relationship between chemical structure and biological activity. At its core, SAR involves synthesizing or acquiring a series of compounds structurally related to the parent compound and then evaluating their biological activity in relevant assays. Traditional SAR approaches often involve making systematic modifications to specific parts of the molecule, such as introducing different substituents, altering ring structures, or changing the stereochemistry. The resulting changes in biological activity are then correlated with the structural variations.
A common methodological framework involves the design of targeted libraries of analogs where specific positions on the core scaffold are systematically functionalized with a range of chemical groups exhibiting varying electronic, steric, and lipophilic properties. This allows for the assessment of the impact of these properties on activity. Biological evaluation typically involves in vitro assays relevant to the hypothesized or known activity of the parent compound. The data obtained from these assays, such as IC50 (half maximal inhibitory concentration) or EC50 (half maximal effective concentration) values, are then analyzed in conjunction with the structural data.
More advanced SAR methodologies integrate computational techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR seeks to develop mathematical models that correlate structural descriptors (numerical representations of molecular features) with biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. Other methods include fragment-based approaches and the use of molecular docking to understand interactions with biological targets. The choice of methodological framework depends on the complexity of the compound, the available biological data, and the specific goals of the SAR investigation.
Rational Design and Synthesis of Camoensine Derivatives
The rational design of this compound derivatives for SAR studies is guided by the structural features of the parent compound and hypotheses about how modifications might impact activity. Rational design involves using existing knowledge about the target (if known) or the observed biological activity to inform the design of new molecules. For this compound, its tetracyclic indolizine (B1195054) structure with a delta-lactam moiety and multiple stereocenters provides numerous potential sites for modification. wikipedia.orgguidetopharmacology.org
Synthesis of this compound derivatives can be achieved through various synthetic strategies. One approach involves the total synthesis of the core this compound scaffold and then introducing variations at specific steps or through post-synthesis modifications. Research has demonstrated diastereodivergent synthetic routes to access members of the this compound family, often starting from related alkaloid precursors like cytisine (B100878). guidetopharmacology.org These synthetic strategies allow for the controlled introduction of different substituents or structural changes. guidetopharmacology.org
Another strategy involves semi-synthesis, where modifications are made to naturally occurring this compound or closely related alkaloids. This can be particularly useful if the natural product is readily available. Common synthetic reactions used in the preparation of derivatives for SAR include alkylation, acylation, amidation, reduction, oxidation, and various coupling reactions. The goal of these synthetic efforts is to generate a library of analogs with systematic structural variations that can be tested for their biological activity, providing data for SAR analysis. The design and synthesis process is often iterative, with SAR data from initial sets of compounds informing the design of subsequent generations of derivatives.
Assessment of Molecular Recognition Elements
Understanding the molecular recognition elements is crucial in SAR studies. Molecular recognition refers to the specific interactions between a small molecule (like this compound or its derivatives) and a biological target, such as a protein, enzyme, or receptor. These interactions are typically non-covalent, including hydrogen bonds, ionic interactions, van der Waals forces, and hydrophobic effects. The precise arrangement and strength of these interactions determine the binding affinity and ultimately the biological activity of the compound.
In the context of this compound SAR, assessing molecular recognition elements involves determining which parts of the molecule are essential for binding to its biological target(s). This can be investigated through several methods. Mutational studies of the target protein (if known) can identify key amino acid residues involved in binding. Co-crystallography or cryo-electron microscopy can provide high-resolution structures of this compound or its analogs bound to the target, offering direct visual evidence of the interaction points.
Ligand-based approaches, even without a known target structure, can provide insights into molecular recognition. By analyzing the SAR data of a series of analogs, pharmacophore models can be developed. A pharmacophore represents the essential steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target and to trigger its biological response. By comparing the pharmacophores of active and inactive compounds, researchers can infer which functional groups and their spatial arrangement are critical for recognition. Molecular polarizability can also be an important factor in molecular recognition processes for organic compounds.
Computational and Chemoinformatic Approaches to SAR
Computational and chemoinformatic approaches play an increasingly vital role in modern SAR investigations of compounds like this compound. These in silico methods can complement experimental studies by providing insights into molecular properties, predicting activity, and guiding the design of new analogs.
Chemoinformatics encompasses the use of computational tools for managing, analyzing, and interpreting chemical data. In SAR, this involves creating and utilizing databases of chemical structures and their associated biological activities. Chemoinformatic techniques can be used for diverse analyses, including chemical space exploration, diversity analysis of compound libraries, and similarity searching to identify molecules with similar structural features and potentially similar activities.
Computational approaches to SAR include various modeling techniques. QSAR modeling, as mentioned earlier, builds predictive models based on molecular descriptors. These descriptors can represent a wide range of molecular properties, from simple counts of atoms and bonds to more complex 3D descriptors. Machine learning techniques are increasingly applied to build robust QSAR models.
Derivatization and Analog Synthesis of Camoensine
Synthetic Modifications for Structural Diversity
Synthetic modifications of the Camoensine scaffold are pursued to introduce structural diversity. Strategies often involve alterations to the existing ring system or the introduction of new functional groups. While specific detailed data tables on the yields and conditions of various modifications were not extensively detailed across the search results for direct tabular presentation, the general approaches involve reactions that manipulate the functional groups present in this compound or its synthetic intermediates. The inherent complexity of the tetracyclic framework of this compound presents challenges and opportunities for selective chemical transformations. wikidata.orgnih.gov
Synthesis of Related Quinolizidine-Indolizidine Alkaloids
The synthesis of alkaloids related to this compound, such as Camoensidine, Isoleontidine, and Tetrahydroleontidine, often proceeds through convergent or linear synthetic routes starting from simpler, related alkaloid precursors like cytisine (B100878). These syntheses highlight the intricate stereochemical control required to construct the fused ring systems characteristic of this alkaloid family. nih.govnih.govnih.gov
Camoensidine, an analog of this compound, has been a target in synthetic studies. One approach to synthesizing (-)-Camoensidine involves starting from (-)-cytisine. This synthesis can proceed via intermediates such as 11,12-dehydrocytisine. Reactions involving Grignard reagents on 11,12-dehydrocytisine have been investigated, and the stereochemistry of the attack of these reagents is a critical factor in determining the outcome of the synthesis. Treatment of specific intermediates, such as 11-(3,3-dimethoxypropyl)cytisine, with acidic conditions can lead to the formation of the tetracyclic system found in this compound and subsequently Camoensidine. The absolute stereochemistry of (-)-Camoensidine has been confirmed through synthetic efforts. nih.govnih.govnih.gov
Isoleontidine is described as an artificial alkaloid and a regioisomer of Leontidine, which is structurally related to this compound. Its synthesis has been achieved from oxidized cytisine derivatives. Tetrahydroleontidine is another related alkaloid, often synthesized through the hydrogenation of Leontidine. The synthesis of these analogs, along with this compound and Leontidine, from a common intermediate like N-Boc-11-oxocytisine, demonstrates the potential for diastereodivergent routes to access different members of this alkaloid family. For example, different reaction sequences involving reduction, Sakurai allylation, and ring closure can lead to either endo-pyrrolidine fused Leontidine or exo-pyrrolidine annulated this compound. Subsequent hydrogenation and deoxygenation steps can then provide Tetrahydroleontidine and Camoensidine, respectively.
Beyond Camoensidine, Isoleontidine, and Tetrahydroleontidine, synthetic efforts have also focused on generating other alkylated and oxidized analogs of this compound and related quinolizidine-indolizidine alkaloids. These modifications can involve introducing alkyl groups at various positions or altering the oxidation state of the nitrogen-containing rings. Such studies contribute to a broader understanding of how structural changes impact the properties of these alkaloids. nih.govnih.govnih.gov
Strategies for Expanding the Chemical Space of this compound Derivatives
Expanding the chemical space of this compound derivatives is essential for discovering compounds with potentially novel or enhanced properties. Strategies for achieving this expansion include both synthetic and computational approaches. Synthetically, this involves developing versatile routes that allow for the introduction of diverse substituents and structural motifs onto the this compound core or related scaffolds. Utilizing common intermediates, such as those derived from cytisine, in diastereodivergent pathways is one effective strategy to access a range of related structures. nih.gov
Molecular Mechanism Studies of Camoensine and Its Scaffolds
Interaction with Molecular Targets and Cellular Pathways
No research data was found regarding the specific molecular targets of camoensine or its interactions with cellular pathways.
Enzyme-Ligand Interaction Studies
There are no available studies that investigate the interaction of this compound as a ligand with any specific enzymes. Consequently, no data on enzyme kinetics or inhibition constants for this compound could be retrieved.
Receptor Binding Investigations
No published research was found that details the binding of this compound to any physiological receptors. Therefore, information regarding its receptor affinity and selectivity is not available.
Signaling Pathway Modulation Research
There is no scientific literature available describing the effects of this compound on the modulation of any signaling pathways.
Future Research Trajectories
Elucidation of Remaining Biosynthetic Steps
While the biosynthesis of quinolizidine (B1214090) alkaloids generally originates from L-lysine, leading to precursors like cadaverine (B124047), the specific pathways leading to the quinolizidine-indolizidine framework of compounds like camoensine, which is hypothesized to involve L-ornithine, require further detailed elucidation. researchgate.netnih.gov Research into the biosynthesis of related indolizidine alkaloids, such as cyclizidine, has involved the incorporation of labeled precursors to understand the enzymatic transformations involved. cdnsciencepub.com Applying similar techniques, potentially involving isotopically labeled L-ornithine and L-lysine, could help map the precise enzymatic steps and intermediates in this compound biosynthesis. Identifying the specific enzymes involved, such as lysine (B10760008) decarboxylase (LDC) and copper amine oxidase (CAO) which are known in quinolizidine biosynthesis, and any novel enzymes specific to the incorporation of ornithine or the formation of the fused pyrrolidine (B122466) ring, is a key area for future research. nih.gov Understanding these steps at a molecular level could potentially open avenues for engineered biosynthesis of this compound and its analogs.
Development of Novel and Efficient Synthetic Routes
The synthesis of this compound and its derivatives has been an active area of research due to their complex fused ring system. Existing synthetic routes have explored various strategies, including those starting from commercially available cytisine (B100878). uni-bayreuth.deresearchgate.netcdnsciencepub.comresearchgate.netuni-bayreuth.de Approaches have involved key steps such as iodine oxidation of cytisine, Grignard additions, Paal-Knorr type cyclization, hydrogenation, Sakurai allylation, and ring closure reactions. uni-bayreuth.deresearchgate.netresearchgate.netuni-bayreuth.de Some routes have aimed for diastereodivergent synthesis to access both the leontidine and this compound families of alkaloids. uni-bayreuth.deresearchgate.netresearchgate.net Challenges in existing syntheses have included regioselectivity issues and achieving desired stereochemistry at specific centers, such as C-10 and C-11. cdnsciencepub.comuni-bayreuth.de Future research will likely focus on developing more convergent, efficient, and stereoselective synthetic methodologies. This could involve exploring novel catalytic methods, including transition metal catalysis, or innovative cascade reactions to construct the complex tetracyclic core of this compound with fewer steps and higher yields. polytechnique.frucla.edu Developing synthetic strategies that allow for easier introduction of diverse substituents would also be valuable for creating analogs.
Advanced Structural Characterization of New Analogs
As novel synthetic routes are developed and explored, the structural characterization of newly synthesized this compound analogs will be crucial. This involves confirming the proposed chemical structures and determining their absolute and relative stereochemistry. Techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H NMR, 13C NMR, COSY, HMBC, and NOESY), High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) spectroscopy, and UV-Visible spectroscopy are essential tools for this purpose. researcher.lifetandfonline.complantscience.cnscribd.comanu.edu.aumdpi.comchromatographyonline.com For crystalline compounds, X-ray crystallography can provide definitive structural information, including absolute configuration. cdnsciencepub.comuni-bayreuth.de Future research may involve applying advanced NMR techniques, such as those used for challenging structure elucidation of complex natural products, or computational methods like Density Functional Theory (DFT) calculations to aid in spectral assignment and structural confirmation. mdpi.com Characterization efforts will also extend to understanding the conformational preferences of this compound and its analogs, which can be investigated through a combination of spectroscopic methods and computational modeling.
Exploration of Uncharted Structural Variations in Related Alkaloids
This compound belongs to a smaller subgroup of quinolizidine-indolizidine alkaloids. uni-bayreuth.deresearchgate.net The broader family of quinolizidine alkaloids exhibits significant structural diversity, arising from variations in ring fusions, oxidation states, and substituent patterns. nih.govacs.org Future research could involve exploring uncharted structural variations within the this compound family and related quinolizidine-indolizidine alkaloids. This could include searching for new natural sources of these alkaloids or designing synthetic strategies to access novel structural scaffolds that are variations of the this compound core. Investigating the structural diversity in related plant species known to produce quinolizidine alkaloids, such as Leontice and Maackia species, could lead to the discovery of new this compound-like compounds. researchgate.netresearcher.lifetandfonline.com Furthermore, synthetic efforts could target the creation of hybrid alkaloids or structures with modified ring sizes or alternative fusion patterns to explore the impact of these structural changes on biological activity and physicochemical properties. uni-bayreuth.deresearchgate.netresearchgate.net Techniques for identifying and characterizing these new structural variations would draw upon the advanced structural characterization methods mentioned previously. scribd.comanu.edu.aumdpi.comchromatographyonline.combiorxiv.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
